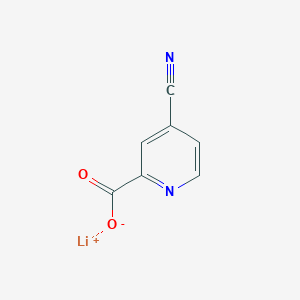
Lithium;4-cyanopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;4-cyanopyridine-2-carboxylate” is a chemical compound with the CAS Number: 1400678-88-7 . It is available in powder form .
Molecular Structure Analysis
The molecular weight of “Lithium;4-cyanopyridine-2-carboxylate” is 154.05 . The InChI code is1S/C7H4N2O2.Li/c8-4-5-1-2-9-6 (3-5)7 (10)11;/h1-3H, (H,10,11);/q;+1/p-1 . Physical And Chemical Properties Analysis
“Lithium;4-cyanopyridine-2-carboxylate” is a powder that should be stored at room temperature .科学的研究の応用
1. Synthesis of Carbonates from Alcohols and CO2 Lithium 4-Cyanopicolinate can be used in the synthesis of carbonates from alcohols and CO2 . This process involves the coupling of different classes of alcohols with carbon dioxide to afford linear and cyclic carbonates . The compound can be used in the synthesis of acyclic carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and diphenyl carbonate (DPC), which have attracted considerable attention over the past decades .
2. Catalyst in the Synthesis of Acyclic Carbonates The compound can act as a catalyst in the synthesis of acyclic carbonates . The direct reaction between CO2 and methanol to produce DMC and related acyclic carbonates is an attractive process, but it is limited by equilibrium . The development of efficient catalysts, in combination with a dehydrating agent, has become a major focus in the synthesis of acyclic carbonates .
Synthesis of Polycarbonates
Lithium 4-Cyanopicolinate can be used in the synthesis of polycarbonates . For example, diphenyl carbonate (DPC) has found wide application in polycarbonate synthesis .
Synthesis of Copper-Centered Coordination Complex
The compound can be used in the creation of a novel copper-centered coordination complex . The structure of the synthesized complex was clarified using elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction technique .
Biochemical Parameters of Model Organism
The effects of the newly synthesized complex on metabolic, antioxidant, and biochemical parameters of Galleria mellonella larvae were investigated . The study showed that the newly synthesized complex could be a potential chemical against pests .
Functionalized Flow Battery
The compound can be used in a flow battery-relevant medium . The study hypothesized that installing a phenyl substituent on the cyanopyridines would improve the cycling stability of 2-CNPy and 4-CNPy and possibly prevent the dimerization .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards such as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of the lithium ion, a key component of Lithium 4-Cyanopyridine-2-Carboxylate, is the nervous system. Lithium ions can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown .
Biochemical Pathways
Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Pharmacokinetics
Lithium salts are known for their mood-stabilizing effects and are used in the treatment of bipolar disorder . More research is needed to understand the ADME properties of this specific compound.
Result of Action
The result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium-based compounds. For instance, the extraction and production of lithium involve large quantities of energy and water, which can have environmental implications . Additionally, the disposal and recycling of lithium batteries, which may contain compounds like Lithium 4-Cyanopyridine-2-Carboxylate, are important considerations for environmental sustainability .
特性
IUPAC Name |
lithium;4-cyanopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROZUNJAQNHXGG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1C#N)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;4-cyanopyridine-2-carboxylate | |
CAS RN |
1400678-88-7 |
Source


|
| Record name | lithium 4-cyanopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

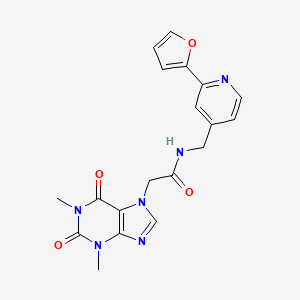
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)

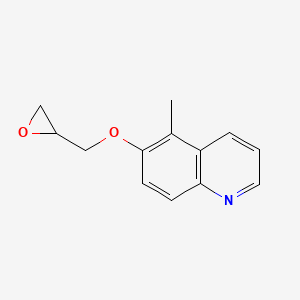

![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
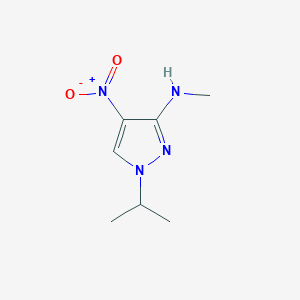
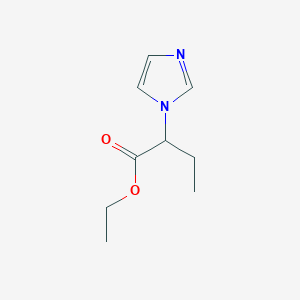
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)
![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2412230.png)


![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)